molecular formula C12H16N2O3 B3002043 Ethyl 2-[(4-aminophenyl)formamido]propanoate CAS No. 76765-77-0

Ethyl 2-[(4-aminophenyl)formamido]propanoate

Cat. No.: B3002043
CAS No.: 76765-77-0
M. Wt: 236.271
InChI Key: KBCCMMJEFVLUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-aminophenyl)formamido]propanoate is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-[(4-aminophenyl)formamido]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, ethyl 2-(4-aminophenyl)propionate, suggests that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately . The compound should be stored properly and kept away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-aminophenyl)formamido]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-aminobenzamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-aminophenyl)formamido]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-aminophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-nitrophenyl)formamido]propanoate
  • Ethyl 2-[(4-methylphenyl)formamido]propanoate
  • Ethyl 2-[(4-chlorophenyl)formamido]propanoate

Uniqueness

Ethyl 2-[(4-aminophenyl)formamido]propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(4-aminobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCMMJEFVLUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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